MC-Val-Cit-OH, also known as N-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-N-5-carbamoyl-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide, is a synthetic compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a peptide linker that connects cytotoxic drugs to antibodies, facilitating targeted delivery to cancer cells. The design of MC-Val-Cit-OH enhances the stability and efficacy of ADCs by providing a cleavable bond that can be selectively hydrolyzed in the tumor microenvironment, allowing for the release of the drug payload upon internalization by target cells.
MC-Val-Cit-OH is classified under peptide linkers and falls within the broader category of compounds used in bioconjugation chemistry. It is sourced from various chemical suppliers and research institutions, with its synthesis detailed in numerous scientific publications and patents. The compound's CAS Registry Number is 159857-80-4, indicating its unique identification in chemical databases.
The synthesis of MC-Val-Cit-OH has been optimized through various methodologies. A notable approach involves a multi-step process that begins with the coupling of L-citrulline and L-valine derivatives. The revised synthesis method reported in recent studies highlights a high-yielding route that minimizes epimerization, which is critical for maintaining the desired stereochemistry of the final product.
Key steps in the synthesis include:
The molecular structure of MC-Val-Cit-OH can be described by its molecular formula and molecular weight of 572.66 g/mol. The compound features several functional groups, including amides and hydroxyl groups, which contribute to its reactivity and solubility characteristics.
MC-Val-Cit-OH participates in several chemical reactions that are essential for its function as a linker in ADCs:
The mechanism of action for MC-Val-Cit-OH revolves around its role in ADCs:
This targeted mechanism enhances the therapeutic index while minimizing systemic toxicity associated with traditional chemotherapy .
Relevant analyses indicate that MC-Val-Cit-OH exhibits good stability in biological systems, making it suitable for use in ADC formulations .
MC-Val-Cit-OH is primarily used in:
The versatility and effectiveness of MC-Val-Cit-OH make it a valuable component in modern cancer therapy strategies aimed at improving patient outcomes while reducing side effects associated with conventional treatments .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: